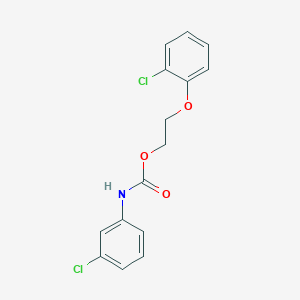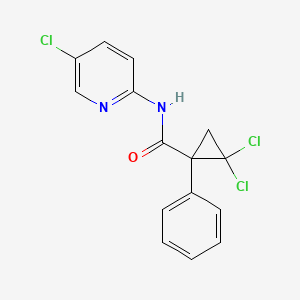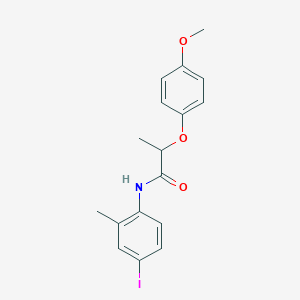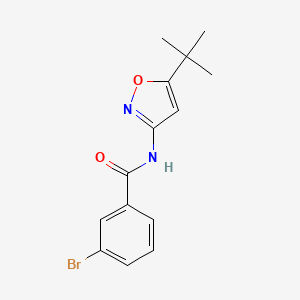
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in agriculture and pest control. It is a white crystalline solid that is soluble in water and has a molecular weight of 277.7 g/mol. Cloethocarb is known for its effectiveness against a wide range of insects, including aphids, whiteflies, and mites.
Mécanisme D'action
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which causes paralysis and eventually death.
Biochemical and physiological effects:
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a variety of biochemical and physiological effects on insects. It has been reported to cause a decrease in the total protein content of insects, as well as a decrease in the activity of certain enzymes such as glutathione-S-transferase and carboxylesterase. Additionally, 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to cause changes in the fatty acid composition of insects, which may contribute to its insecticidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has several advantages for use in lab experiments. It is highly effective against a wide range of insects, making it a valuable tool for studying insect physiology and behavior. Additionally, it is relatively easy to synthesize and has a high purity level, which makes it ideal for use in controlled experiments.
However, there are also some limitations to the use of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments. It is toxic to humans and other animals, so it must be handled with care. Additionally, its effectiveness may vary depending on the species of insect being studied, so it may not be suitable for all experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, research could focus on the development of new formulations of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against specific pests and insects. Finally, research could investigate the potential use of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the molecular mechanisms of insecticide resistance in insects.
Méthodes De Synthèse
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction yields 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been used in numerous scientific research studies to investigate its effectiveness against various pests and insects. Research has shown that 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate is highly effective against aphids, whiteflies, and mites, and can be used as an alternative to other insecticides that may be harmful to the environment.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-4-3-5-12(10-11)18-15(19)21-9-8-20-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMWUBBXBPCZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)
![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)